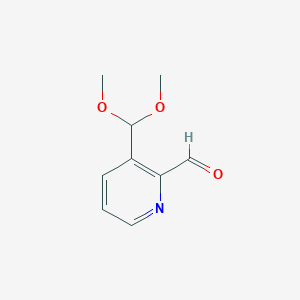
3,3-Difluoroazetidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoroazetidin-1-amine: is a fluorinated four-membered ring heterocyclic compound with three carbon atoms and one nitrogen atom. The presence of two fluorine substituents on the 3-position of the azetidine ring enhances the compound’s lipophilicity and solvent processability . This compound is often used as a building block in various chemical syntheses due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Difluoroazetidin-1-amine typically involves the fluorination of azetidine derivatives. One common method is the reaction of azetidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluoroazetidin-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Ring-Opening Reactions: The strained four-membered ring can undergo ring-opening reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
Chemistry: 3,3-Difluoroazetidin-1-amine is used as a precursor for the synthesis of rhodamine dyes, which are widely used in bioimaging applications . The compound’s ability to tune the fluorescent wavelengths of these dyes makes it valuable in the development of advanced imaging techniques.
Biology and Medicine: In biological research, this compound is used to synthesize fluorescent probes for live-cell imaging . These probes help researchers visualize cellular processes in real-time, providing valuable insights into cellular functions and disease mechanisms.
Industry: The compound is also used in the production of dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) due to its ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps . This property enhances the efficiency and performance of these devices.
Mécanisme D'action
The mechanism of action of 3,3-Difluoroazetidin-1-amine involves its ability to participate in nucleophilic attacks due to the enhanced accessibility of the nitrogen electron lone pair . This property allows the compound to react with various electrophiles, leading to the formation of new chemical bonds. The ring strain of the azetidine ring also contributes to its reactivity, making it a valuable building block in synthetic chemistry .
Comparaison Avec Des Composés Similaires
3,3-Difluoropyrrolidine: Another fluorinated heterocyclic compound with similar reactivity but a five-membered ring structure.
4,4-Difluoropiperidine: A six-membered ring compound with two fluorine substituents, used in similar applications.
3,3-Difluoro-piperidine: A fluorinated piperidine derivative with comparable properties.
Uniqueness: 3,3-Difluoroazetidin-1-amine is unique due to its four-membered ring structure, which imparts significant ring strain and enhances its reactivity compared to larger ring systems . This property makes it particularly useful in applications requiring high reactivity and specificity.
Propriétés
Formule moléculaire |
C3H6F2N2 |
|---|---|
Poids moléculaire |
108.09 g/mol |
Nom IUPAC |
3,3-difluoroazetidin-1-amine |
InChI |
InChI=1S/C3H6F2N2/c4-3(5)1-7(6)2-3/h1-2,6H2 |
Clé InChI |
BYUWQRDYTRKSGW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(3aR,6aR)-N-methyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxamide hydrochloride](/img/structure/B13463980.png)

![2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline](/img/structure/B13463992.png)



![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)





![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
